molecular formula C13H12N4S2 B13373249 2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide

2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide

Cat. No.: B13373249
M. Wt: 288.4 g/mol
InChI Key: UXBVJRMNEQEREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide is a complex organic compound that belongs to the class of benzothiadiazoles and pyrimidines. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The unique structure of this compound, which includes both benzothiadiazole and pyrimidine moieties, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,1,3-benzothiadiazole with 4,6-dimethyl-2-pyrimidinyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices due to its photoluminescent properties.

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact pathways and molecular targets can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler analog that lacks the pyrimidine moiety but shares similar electronic properties.

    4,6-Dimethyl-2-pyrimidinyl sulfide: Another related compound that lacks the benzothiadiazole moiety.

Uniqueness

The combination of benzothiadiazole and pyrimidine moieties in 2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide imparts unique properties that are not present in the individual components. This makes the compound particularly valuable for applications that require specific electronic or photoluminescent characteristics.

Properties

Molecular Formula

C13H12N4S2

Molecular Weight

288.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C13H12N4S2/c1-8-5-9(2)15-13(14-8)18-7-10-3-4-11-12(6-10)17-19-16-11/h3-6H,7H2,1-2H3

InChI Key

UXBVJRMNEQEREP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC3=NSN=C3C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.